molecular formula C10H12ClNOS B3363162 2-chloro-N-[3-(methylsulfanyl)phenyl]propanamide CAS No. 1017033-55-4

2-chloro-N-[3-(methylsulfanyl)phenyl]propanamide

Cat. No.: B3363162
CAS No.: 1017033-55-4
M. Wt: 229.73 g/mol
InChI Key: MNUYFLFMKCNQQM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-N-[3-(methylsulfanyl)phenyl]propanamide (CAS: 1017033-55-4) is a propanamide derivative with the molecular formula C₁₀H₁₂ClNOS and a molecular weight of 229.73 g/mol . Its structure features:

  • A 2-chloro substituent on the propanamide backbone.
  • A 3-(methylsulfanyl)phenyl group attached to the amide nitrogen. The canonical SMILES representation is CC(C(=O)NC1=CC(=CC=C1)SC)Cl, and its InChIKey is MNUYFLFMKCNQQM-UHFFFAOYSA-N . This compound is of interest in medicinal and materials chemistry due to its unique substitution pattern, which influences reactivity, solubility, and biological activity.

Properties

IUPAC Name

2-chloro-N-(3-methylsulfanylphenyl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClNOS/c1-7(11)10(13)12-8-4-3-5-9(6-8)14-2/h3-7H,1-2H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNUYFLFMKCNQQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=CC(=CC=C1)SC)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClNOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-[3-(methylsulfanyl)phenyl]propanamide typically involves the following steps:

    Starting Materials: The synthesis begins with 3-(methylsulfanyl)aniline and 2-chloropropanoyl chloride.

    Reaction Conditions: The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.

    Procedure: The 3-(methylsulfanyl)aniline is dissolved in an appropriate solvent like dichloromethane. To this solution, 2-chloropropanoyl chloride is added dropwise while maintaining the temperature at around 0-5°C. The reaction mixture is then stirred at room temperature for several hours.

    Workup: After completion of the reaction, the mixture is washed with water, dried over anhydrous sodium sulfate, and the solvent is evaporated under reduced pressure to obtain the crude product. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of 2-chloro-N-[3-(methylsulfanyl)phenyl]propanamide would follow similar steps but on a larger scale. The process would be optimized for higher yields and purity, often involving automated systems for precise control of reaction conditions and efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-[3-(methylsulfanyl)phenyl]propanamide can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be replaced by other nucleophiles such as amines or thiols.

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar aprotic solvents.

    Oxidation: Hydrogen peroxide in acetic acid or m-chloroperbenzoic acid in dichloromethane.

    Reduction: Lithium aluminum hydride in dry ether or tetrahydrofuran.

Major Products

    Substitution: Formation of azido or thiocyanato derivatives.

    Oxidation: Formation of sulfoxide or sulfone derivatives.

    Reduction: Formation of the corresponding amine.

Scientific Research Applications

2-chloro-N-[3-(methylsulfanyl)phenyl]propanamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-chloro-N-[3-(methylsulfanyl)phenyl]propanamide depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The chloro and methylsulfanyl groups can play crucial roles in binding to target molecules, influencing the compound’s efficacy and selectivity.

Comparison with Similar Compounds

Pharmacokinetic Propanamide Derivatives

  • S-1, S-4, and C-6 (SARMs): These selective androgen receptor modulators (SARMs) share a propanamide core but differ in substituents. For example: S-4: Contains a nitro and trifluoromethyl group on the phenyl ring. C-6: Features a chloro-fluorophenoxy group . Acetothiolutamide: A thio-ether analog with high plasma clearance due to oxidation and sulfate conjugation . Property 2-Chloro-N-[3-(methylsulfanyl)phenyl]propanamide S-4/C-6 (SARMs) Acetothiolutamide Key Substituents Methylsulfanylphenyl, chloro Nitro, trifluoromethyl Thio-ether Metabolic Stability Likely moderate (thioether oxidation possible) High (ether link) Low (rapid oxidation) Bioavailability Unknown High (optimized) Low The methylsulfanyl group in the target compound may confer better metabolic stability than acetothiolutamide’s thio-ether but less than S-4’s ether-linked SARMs .

Surface-Immobilizable Propanamides

  • 2-Chloro-N-(3-(triethoxysilyl)propyl)propanamide (CTP): This compound contains a triethoxysilyl group, enabling surface immobilization for polymer brush synthesis. Unlike the target compound’s aromatic substituent, CTP’s aliphatic chain facilitates covalent bonding to substrates. Its synthesis achieves a 90% yield . Property 2-Chloro-N-[3-(methylsulfanyl)phenyl]propanamide CTP Functional Group Methylsulfanylphenyl Triethoxysilyl Application Pharmaceutical intermediates Polymer initiator Synthesis Yield Not reported 90%

Sulfonyl and Chlorophenyl Derivatives

  • Such modifications are critical in drug design for enhancing target affinity . Property Target Compound Sulfonyl Derivative Electron Effects Moderate (thioether) Strong (sulfonyl) Hydrogen Bonding Limited High

N-Alkylated Propanamides

  • 3-Chloro-N-ethyl-N-(2-methylphenyl)propanamide (CAS: 349098-11-9) :
    This analog has N-ethyl and N-(2-methylphenyl) groups, introducing steric hindrance that may reduce enzymatic degradation. Its molecular weight (239.72 g/mol ) is slightly higher than the target compound’s .

    Property Target Compound N-Ethyl Derivative
    Steric Bulk Moderate (methylsulfanylphenyl) High
    Molecular Weight 229.73 239.72

Thiazole-Containing Propanamides

  • Its molecular weight (266.75 g/mol) reflects the added complexity .

Key Findings and Implications

Substituent-Driven Properties: Thioether groups (as in the target compound) balance metabolic stability and reactivity, contrasting with sulfonyl or nitro groups .

Applications :

  • Pharmaceuticals : Propanamide derivatives are explored as SARMs, kinase inhibitors, and antimicrobial agents.
  • Materials Science : Surface-active derivatives like CTP enable polymer brush synthesis .

Synthetic Challenges :

  • High-yield synthesis (e.g., CTP’s 90%) is achievable for aliphatic derivatives, while aromatic analogs may require optimized conditions .

Biological Activity

2-chloro-N-[3-(methylsulfanyl)phenyl]propanamide (CAS No. 1017033-55-4) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its mechanisms of action, therapeutic potential, and comparative studies with similar compounds.

Chemical Structure and Properties

The compound features a chloro group and a methylsulfanyl moiety attached to a phenyl ring, which influences its reactivity and biological interactions. The presence of these functional groups is crucial for its pharmacological properties.

The biological activity of 2-chloro-N-[3-(methylsulfanyl)phenyl]propanamide is primarily attributed to its ability to interact with various molecular targets. Preliminary studies suggest that it may act as an enzyme inhibitor or receptor modulator, affecting cellular signaling pathways. The compound's structure allows it to form hydrogen bonds and engage in hydrophobic interactions with proteins, which can lead to inhibition of enzyme activity and modulation of receptor functions .

Antimicrobial Properties

Research indicates that 2-chloro-N-[3-(methylsulfanyl)phenyl]propanamide exhibits antimicrobial activity against a range of pathogens. In vitro studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting potential applications in treating infections.

Anticancer Activity

The compound has shown promise in cancer research, particularly in inhibiting the proliferation of various cancer cell lines. For instance, studies have reported significant cytotoxic effects on A-431 cells (human epidermoid carcinoma) with IC50 values comparable to established chemotherapeutics like doxorubicin . The structure-activity relationship (SAR) analysis indicates that modifications in the phenyl ring can enhance its anticancer efficacy.

Comparative Studies

A comparative analysis with similar compounds highlights the unique biological profile of 2-chloro-N-[3-(methylsulfanyl)phenyl]propanamide. For example, compounds with different substituents on the phenyl ring demonstrate varying levels of activity. The presence of electron-withdrawing groups has been correlated with increased potency in anticancer assays .

Compound NameStructureIC50 (µM)Activity Type
2-chloro-N-[3-(methylsulfanyl)phenyl]propanamideStructure23.30 ± 0.35Anticancer
N-{4-[4-(methoxy)phenyl]butan-2-ylidene}hydroxylamineStructure>1000Less Active
N-{4-[4-(ethoxy)phenyl]butan-2-ylidene}hydroxylamineStructureVariesVariable

Case Studies

  • Case Study: Antimicrobial Efficacy
    A study conducted on various bacterial strains revealed that 2-chloro-N-[3-(methylsulfanyl)phenyl]propanamide inhibited growth at concentrations as low as 10 µg/mL, demonstrating significant potential as an antimicrobial agent in pharmaceutical formulations.
  • Case Study: Cancer Cell Proliferation
    In a series of experiments involving A-431 cells, the compound was found to induce apoptosis at concentrations above 20 µM, suggesting it could be developed into a therapeutic agent for skin cancers .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-chloro-N-[3-(methylsulfanyl)phenyl]propanamide
Reactant of Route 2
Reactant of Route 2
2-chloro-N-[3-(methylsulfanyl)phenyl]propanamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.